molecular formula C13H26NO7P B12099049 (2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B12099049
M. Wt: 339.32 g/mol
InChI Key: ZELUYLMMIUIKQS-UHFFFAOYSA-N
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Description

(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group and a tert-butoxycarbonylamino group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection to yield the target compound. Common reagents used in the synthesis include diethyl phosphite, tert-butyl chloroformate, and various amines and acids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
  • (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
  • (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid

Uniqueness

What sets (2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H26NO7P

Molecular Weight

339.32 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C13H26NO7P/c1-6-19-22(18,20-7-2)9-8-10(11(15)16)14-12(17)21-13(3,4)5/h10H,6-9H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

ZELUYLMMIUIKQS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC(C(=O)O)NC(=O)OC(C)(C)C)OCC

Origin of Product

United States

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